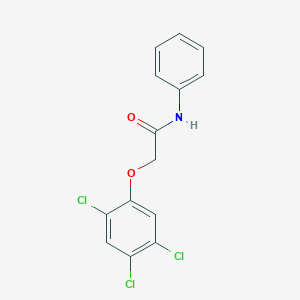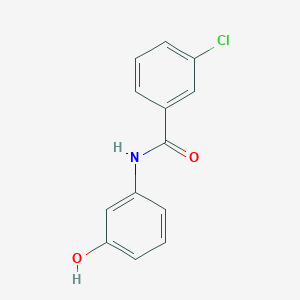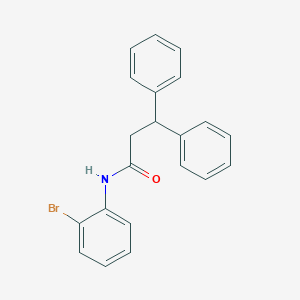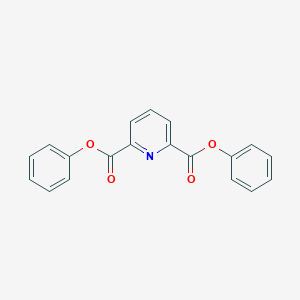
Diphenyl pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl pyridine-2,6-dicarboxylate (DPDC) is a chemical compound that belongs to the family of pyridinecarboxylates. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPDC has been found to have various applications in the field of chemistry and biology, including its use as a fluorescent probe, a ligand for metal ions, and a building block for organic synthesis.
作用機序
The mechanism of action of Diphenyl pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of Diphenyl pyridine-2,6-dicarboxylate with metal ions can lead to changes in the electronic structure of the molecule, resulting in the emission of fluorescence. The binding of Diphenyl pyridine-2,6-dicarboxylate to metal ions can also affect the reactivity of the metal ion, leading to changes in biological processes.
生化学的および生理学的効果
Diphenyl pyridine-2,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Diphenyl pyridine-2,6-dicarboxylate has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
Diphenyl pyridine-2,6-dicarboxylate has several advantages for use in lab experiments. It is a highly selective and sensitive probe for the detection of metal ions, making it useful in the development of diagnostic assays. Diphenyl pyridine-2,6-dicarboxylate is also stable under a wide range of conditions, making it suitable for use in various biological and environmental samples. However, there are also limitations to the use of Diphenyl pyridine-2,6-dicarboxylate in lab experiments. It can be difficult to synthesize and purify, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
将来の方向性
There are several future directions for the use of Diphenyl pyridine-2,6-dicarboxylate in scientific research. One area of interest is the development of new fluorescent probes based on Diphenyl pyridine-2,6-dicarboxylate for the detection of other metal ions. Another direction is the investigation of the biological effects of Diphenyl pyridine-2,6-dicarboxylate and its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for Diphenyl pyridine-2,6-dicarboxylate and its derivatives may lead to the discovery of new applications in chemistry and biology.
合成法
Diphenyl pyridine-2,6-dicarboxylate can be synthesized through various methods, including the reaction of 2,6-pyridinedicarboxylic acid with phenylmagnesium bromide, or the reaction of 2,6-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst. The synthesis of Diphenyl pyridine-2,6-dicarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
Diphenyl pyridine-2,6-dicarboxylate is widely used in scientific research due to its unique properties. One of the primary applications of Diphenyl pyridine-2,6-dicarboxylate is as a fluorescent probe for the detection of metal ions. Diphenyl pyridine-2,6-dicarboxylate can selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for metal ion detection in biological samples.
特性
CAS番号 |
10448-12-1 |
|---|---|
製品名 |
Diphenyl pyridine-2,6-dicarboxylate |
分子式 |
C19H13NO4 |
分子量 |
319.3 g/mol |
IUPAC名 |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
InChIキー |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



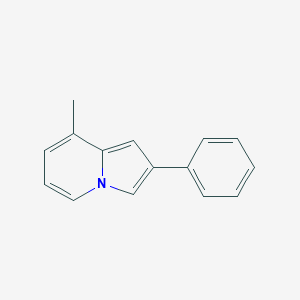
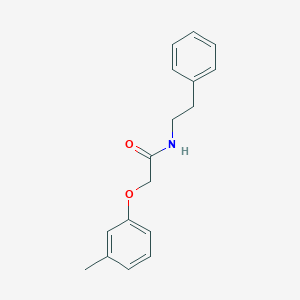
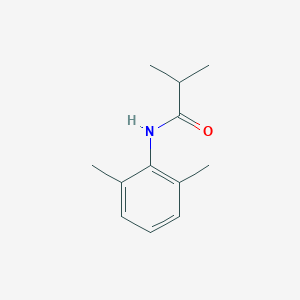


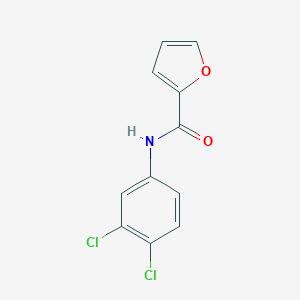

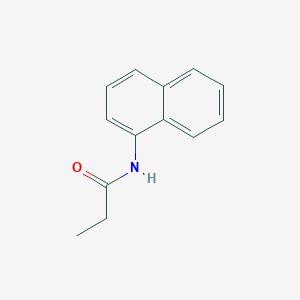
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
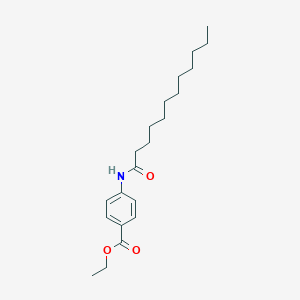
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
